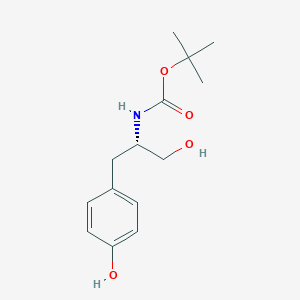

Boc-L-Tyrosinol

Description

The exact mass of the compound this compound is 267.14705815 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVXZPOLHFZPKW-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579831 | |

| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83345-46-4, 282100-80-5 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83345-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-Tyrosinol: A Chiral Building Block for Advanced Synthesis

Introduction

In the landscape of modern organic synthesis and pharmaceutical development, the strategic use of chiral building blocks is paramount for the construction of complex, stereochemically defined molecules. Among these essential reagents, N-tert-butoxycarbonyl-L-tyrosinol, commonly known as Boc-L-Tyrosinol, emerges as a highly versatile and valuable intermediate. Derived from the natural amino acid L-tyrosine, this compound uniquely combines the stability of the Boc-protecting group with the reactivity of both a primary alcohol and a phenolic hydroxyl group, all centered around a defined stereocenter.

This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this reagent to leverage its full potential in their synthetic endeavors, particularly in the fields of peptide chemistry and the development of novel therapeutics.[1][2][3]

Chemical Structure and Physicochemical Properties

This compound is structurally characterized by an L-tyrosinol backbone where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental to its utility, as the Boc group is stable under a wide range of reaction conditions but can be selectively and cleanly removed under mild acidic conditions, a cornerstone of modern peptide synthesis.[2][4][5]

The key physicochemical properties of this compound are summarized below, providing essential data for its handling, application, and characterization.

| Property | Value |

| CAS Number | 83345-46-4[1][3] |

| Molecular Formula | C₁₄H₂₁NO₄[1][2][6] |

| Molecular Weight | 267.33 g/mol [1][2][3] |

| Appearance | White to off-white powder or solid[1][2][7] |

| Melting Point | 115-122 °C[1][3][8] |

| Optical Rotation | [α]²⁰/D = -27 ± 2° (c=1 in EtOH)[1] |

| Storage Conditions | Store at 0-8 °C[1][3][7] |

The compound is generally soluble in organic solvents like ethanol, methanol, and dichloromethane, which facilitates its use in a variety of reaction media.

Synthesis of this compound: A Validated Protocol

The most common and reliable synthesis of this compound begins with the readily available chiral precursor, L-Tyrosine. The process is a robust two-step procedure involving N-terminal protection followed by selective reduction of the carboxylic acid.

Synthetic Rationale and Mechanistic Insight

Step 1: N-α-Boc Protection. The synthesis commences with the protection of the primary amine of L-Tyrosine. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for this transformation.[2][9] The reaction is performed under basic conditions (e.g., using NaOH, K₂CO₃, or NaHCO₃) which deprotonate the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of (Boc)₂O.[2][10] This method is highly efficient and selective for the amine, leaving the carboxylic acid and the phenolic hydroxyl group intact for subsequent transformations.

Step 2: Carboxylic Acid Reduction. With the amine protected, the carboxylic acid of Boc-L-Tyrosine is selectively reduced to a primary alcohol. A common and field-proven method involves a mixed anhydride reduction. The Boc-L-Tyrosine is first activated with a chloroformate (e.g., isobutyl chloroformate) in the presence of a non-nucleophilic base like N-methylmorpholine (NMM). This forms a highly reactive mixed anhydride intermediate. Subsequent treatment with a mild reducing agent, such as sodium borohydride (NaBH₄), reduces the activated carbonyl to the primary alcohol, yielding this compound. This two-stage reduction is preferred as it avoids harsh reagents like LiAlH₄, which could potentially cleave the Boc group or lead to side reactions.

Detailed Experimental Protocol

Materials:

-

L-Tyrosine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium Hydroxide (NaOH)

-

Dioxane and Water

-

Tetrahydrofuran (THF), anhydrous

-

N-methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of N-Boc-L-Tyrosine

-

Dissolve L-Tyrosine (1.0 eq) in a 1 M aqueous solution of NaOH (2.2 eq). Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve (Boc)₂O (1.1 eq) in dioxane.

-

Add the (Boc)₂O solution dropwise to the stirring L-Tyrosine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure. Wash the remaining aqueous solution with a nonpolar solvent like hexanes to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a 1 M HCl or KHSO₄ solution. A white precipitate should form.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-L-Tyrosine as a white solid, which can be used in the next step without further purification.

Step 2: Synthesis of N-Boc-L-Tyrosinol

-

Dissolve N-Boc-L-Tyrosine (1.0 eq) in anhydrous THF and cool the solution to -15 °C (ice-salt bath).

-

Add N-methylmorpholine (NMM) (1.0 eq) and stir for 5 minutes.

-

Slowly add isobutyl chloroformate (1.0 eq) dropwise, ensuring the temperature remains below -10 °C. Stir for 15 minutes to form the mixed anhydride. A precipitate of NMM·HCl will form.

-

In a separate flask, dissolve sodium borohydride (NaBH₄) (1.5 eq) in water and cool to 0 °C.

-

Add the NaBH₄ solution dropwise to the mixed anhydride suspension.

-

Stir the reaction for 30 minutes, then quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Warm the mixture to room temperature and remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pure white solid.

Synthesis Workflow Diagram

Caption: Synthesis of this compound from L-Tyrosine.

Applications in Research and Drug Development

The unique structural features of this compound make it an indispensable tool in several areas of chemical and pharmaceutical research.

Peptide Synthesis and Peptidomimetics

This compound is a key building block in the synthesis of modified peptides and peptidomimetics.[1][2] In traditional peptide synthesis, the C-terminus is a carboxylic acid. By incorporating this compound, chemists can introduce a C-terminal alcohol, creating a peptide alcohol. These structures are often more resistant to degradation by carboxypeptidases, potentially leading to drug candidates with improved pharmacokinetic profiles. The Boc-protected amine allows for standard coupling to the N-terminus of a growing peptide chain using conventional coupling reagents.

Chiral Intermediate for Drug Discovery

As a chiral building block, this compound provides a stereochemically defined scaffold for the synthesis of more complex molecules.[11][][13] The primary alcohol and the phenolic hydroxyl can be selectively functionalized to build intricate molecular architectures. This is particularly valuable in the development of pharmaceuticals, where specific stereochemistry is often critical for biological activity. Its utility has been noted in the synthesis of compounds targeting neurological disorders, where the tyrosinol backbone can be a key pharmacophoric element.[1][3][7]

Bioconjugation and Material Science

The dual functionality of this compound also lends itself to applications in bioconjugation and material science.[1][3] The hydroxyl groups can serve as attachment points for linking the molecule to proteins, antibodies, or surfaces. This enables the creation of targeted drug delivery systems or functionalized biomaterials.[1] Furthermore, its antioxidant potential, stemming from the phenolic ring, is an area of active research.[1][2]

Application Workflow Diagram

Caption: Applications of this compound in Synthesis.

Conclusion

This compound is far more than a simple protected amino acid derivative; it is a strategic chiral building block that empowers chemists to construct complex and biologically relevant molecules with precision and control. Its robust synthesis from an inexpensive starting material, coupled with its versatile reactivity, ensures its continued and expanding role in peptide science, medicinal chemistry, and materials research. A thorough understanding of its properties and synthetic protocols, as detailed in this guide, is essential for any scientist aiming to innovate at the frontiers of drug discovery and molecular design.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 83345-46-4 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. chemimpex.com [chemimpex.com]

- 8. BOC-L-TYR-OL CAS#: 220237-31-0 [amp.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 13. Chiral Building Blocks Selection - Enamine [enamine.net]

An In-Depth Technical Guide to the Synthesis of Boc-L-Tyrosinol from L-Tyrosine

Introduction: The Strategic Importance of Boc-L-Tyrosinol in Drug Discovery

This compound, the N-tert-butyloxycarbonyl (Boc) protected form of the chiral amino alcohol derived from L-tyrosine, is a cornerstone building block in modern medicinal chemistry. Its structural motif is prevalent in a wide array of pharmacologically active molecules, including peptide mimetics, enzyme inhibitors, and chiral auxiliaries. The presence of the primary alcohol provides a versatile handle for further chemical modification, while the Boc protecting group ensures chemoselectivity in subsequent synthetic steps. The inherent chirality, derived from the parent L-amino acid, is often critical for biological activity and target specificity.

This guide provides a comprehensive, field-proven overview of the synthetic routes from the readily available starting material, L-tyrosine, to the high-value intermediate, this compound. We will delve into the mechanistic rationale behind each synthetic transformation, offering detailed, step-by-step protocols and insights into process optimization and validation.

Synthetic Strategy Overview: A Multi-Step Approach

The most common and reliable pathway for the synthesis of this compound from L-tyrosine involves a three-step sequence. This approach ensures high yields and purity by systematically modifying the functional groups of the starting material. The carboxylic acid is first converted to an ester to facilitate reduction, followed by protection of the amino group to prevent unwanted side reactions. Finally, the ester is selectively reduced to the primary alcohol.

Caption: High-level workflow for the three-step synthesis of this compound.

Part 1: Esterification of the Carboxylic Acid

Causality: The direct reduction of a carboxylic acid requires harsh reducing agents like lithium aluminum hydride (LiAlH4). Such reagents are non-selective and can react with the unprotected amine and phenolic hydroxyl group of tyrosine. Converting the carboxylic acid to an ester allows for the use of milder, more selective reducing agents in the final step, thereby preserving the integrity of other functional groups. The Fischer-Speier esterification using methanol in the presence of an acid catalyst is a classic, efficient, and scalable method for this transformation.

Experimental Protocol: Synthesis of L-Tyrosine Methyl Ester Hydrochloride

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-tyrosine (18.1 g, 100 mmol) and anhydrous methanol (250 mL).

-

Catalyst Addition: Cool the resulting suspension in an ice bath (0-5 °C). Slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise over 30 minutes. The dropwise addition is crucial to control the exothermic reaction and prevent excessive formation of byproducts.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65 °C). Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and then further cool in an ice bath for 1 hour to facilitate precipitation of the product. Isolate the white crystalline solid by vacuum filtration, wash with cold diethyl ether (2 x 50 mL) to remove residual impurities, and dry under vacuum.

| Parameter | Value | Source(s) |

| Starting Material | L-Tyrosine | - |

| Reagents | Methanol, Thionyl Chloride | [1] |

| Typical Yield | 95-98% | [2] |

| Product | L-Tyrosine Methyl Ester HCl | [1] |

| Purity (Typical) | >98% (HPLC) | [2] |

Part 2: N-Boc Protection of the Amino Group

Causality: The amino group is a nucleophile and can react with various reagents. Protection with the tert-butyloxycarbonyl (Boc) group is essential before the reduction step. The Boc group is stable under the basic and reductive conditions of the subsequent steps but can be easily removed under acidic conditions if required. The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base like triethylamine (TEA), which acts as a scavenger for the acidic byproduct.

Experimental Protocol: Synthesis of Boc-L-Tyrosine Methyl Ester

-

Reaction Setup: Suspend L-tyrosine methyl ester hydrochloride (23.1 g, 100 mmol) in a mixture of dichloromethane (DCM, 300 mL) and water (150 mL) in a 1 L flask.

-

Basification & Protection: Cool the mixture to 0 °C in an ice bath. Add triethylamine (28 mL, 200 mmol) to neutralize the hydrochloride and free the amine. Immediately add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 24.0 g, 110 mmol) in DCM (50 mL).

-

Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-16 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash successively with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), and brine (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a white solid. The product can be further purified by recrystallization from ethyl acetate/hexanes.

References

An In-Depth Technical Guide to Boc-L-Tyrosinol: Properties, Synthesis, and Applications in Modern Research

Introduction

In the landscape of modern synthetic chemistry and pharmaceutical development, N-tert-butoxycarbonyl-L-tyrosinol, commonly known as Boc-L-Tyrosinol, stands out as a pivotal chiral building block. Derived from the naturally occurring amino acid L-tyrosine, this compound features two critical modifications: the protection of its primary amine with a tert-butoxycarbonyl (Boc) group and the reduction of its carboxylic acid to a primary alcohol. This unique structural arrangement makes it an exceptionally versatile intermediate. Its applications span from the intricate art of peptide synthesis to the frontier of drug discovery, where it serves as a foundational component for novel therapeutics, particularly those targeting neurological disorders. This guide provides an in-depth exploration of this compound's molecular profile, synthesis, handling, and its multifaceted applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Molecular Profile

This compound is a white to off-white crystalline powder valued for its stability and reactivity in controlled synthetic environments.[1][2][3] The core of its utility lies in its distinct functional groups, which dictate its chemical behavior and applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₁NO₄ | [1][2][3] |

| Molecular Weight | 267.33 g/mol | [1][2][3] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 115-122 °C | [2][3] |

| CAS Numbers | 83345-46-4, 220237-31-0 | [1][2][3][4] |

| Purity | Typically ≥ 99% (HPLC) | [2][3] |

| Optical Rotation | [α]D²⁰ = -27 ± 2º (c=1 in EtOH) | [3] |

| Synonyms | Boc-L-Tyr-ol, N-Boc-L-Tyrosinol | [3] |

Note on CAS Numbers: Both CAS numbers 83345-46-4 and 220237-31-0 are frequently used in commercial and research contexts to refer to this compound. Researchers should be aware of both identifiers when sourcing the material.

Significance of Key Functional Groups:

-

The Boc (tert-butoxycarbonyl) Group: This acid-labile protecting group is the cornerstone of this compound's utility in multi-step synthesis. It effectively masks the nucleophilicity of the α-amino group, preventing unwanted side reactions. Its key advantage is its stability under a wide range of conditions, including basic and nucleophilic environments, while allowing for clean and straightforward deprotection under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[1][5]

-

The Primary Alcohol (-CH₂OH): The reduction of the native carboxylic acid to a primary alcohol transforms the amino acid derivative into an amino alcohol.[1] This opens up a new realm of chemical transformations not accessible to its carboxylic acid counterpart, such as oxidation to the corresponding aldehyde, esterification, or ether formation, making it a valuable synthon for peptidomimetics and complex organic molecules.

-

The Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring, native to tyrosine, provides another site for chemical modification. It can be alkylated to form ethers or used in coupling reactions, allowing for the introduction of diverse functionalities or for linking the molecule to other scaffolds.

Part 2: Synthesis and Handling

The most logical and common pathway to this compound involves a two-step process starting from the readily available amino acid, L-tyrosine. This process is designed to be high-yielding and to preserve the stereochemical integrity of the chiral center.

General Synthesis Workflow

The synthesis begins with the protection of the amino group of L-tyrosine, followed by the selective reduction of the carboxylic acid.

Illustrative Experimental Protocol: Reduction of Boc-L-Tyrosine

This protocol is based on established methods for the reduction of N-protected amino acids to their corresponding alcohols using a mixed anhydride approach followed by borohydride reduction. This method is favored for its mild conditions, operational simplicity, and minimization of racemization.

Objective: To synthesize this compound from Boc-L-Tyrosine.

Materials:

-

Boc-L-Tyrosine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

N-Methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation (Mixed Anhydride Formation):

-

Dissolve Boc-L-Tyrosine (1 equivalent) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to -15 °C using an appropriate cooling bath.

-

Add N-Methylmorpholine (NMM) (1 equivalent) dropwise, maintaining the temperature at -15 °C.

-

After stirring for 5 minutes, add isobutyl chloroformate (1 equivalent) dropwise. The formation of a precipitate (NMM·HCl) is typically observed.

-

Allow the reaction to stir at -15 °C for an additional 15-20 minutes to ensure complete formation of the mixed anhydride.

-

-

Reduction:

-

In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (2-3 equivalents) in a small amount of water.

-

Add the freshly prepared NaBH₄ solution dropwise to the mixed anhydride suspension at -15 °C. Vigorous gas evolution (H₂) may occur.

-

After the addition is complete, allow the reaction to stir for 2-3 hours, gradually warming to room temperature.

-

-

Workup and Purification:

-

Quench the reaction by carefully adding methanol to decompose excess NaBH₄.

-

Add saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Self-Validation: The success of the synthesis is confirmed by standard analytical techniques. Purity is assessed by HPLC, and the structure is confirmed by ¹H NMR and ¹³C NMR spectroscopy, comparing the spectra to established reference data. The preservation of stereochemistry can be confirmed by measuring the optical rotation.

Safe Handling and Storage

While not classified as a hazardous material, the toxicological profile of this compound is not fully investigated, warranting cautious handling.[1]

| Guideline | Recommendation | Source(s) |

| Personal Protective Equipment | Wear safety glasses, lab coat, and chemical-resistant gloves. | [6][7] |

| Handling | Use in a well-ventilated area or fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. | [6] |

| Storage | Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration at 0-8 °C is recommended. | [3] |

| Spills | Sweep up spilled material, avoiding dust generation, and place it in a suitable disposal container. | [6] |

Part 3: Applications in Research and Development

This compound's unique structure makes it a valuable tool across several scientific disciplines.

Pillar 1: Advanced Peptide Synthesis

In peptide chemistry, the replacement of a C-terminal carboxyl group with a hydroxyl group can significantly alter the biological activity and pharmacokinetic properties of a peptide. This compound is an essential building block for creating such peptide alcohols.

Pillar 2: Drug Discovery and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of complex pharmaceuticals. Its chiral nature is often exploited to build stereospecific drugs.

-

Neurological Disorders: The compound is particularly valuable in creating molecules designed to target the central nervous system. Its structure is believed to contribute to the ability of some derivatives to cross the blood-brain barrier, a critical challenge in neuropharmacology.[1]

-

Structure-Activity Relationship (SAR) Studies: Medicinal chemists use this compound to synthesize analogs of lead compounds. For example, it has been used to create tyrosine-based analogs that show promising inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), a target in antidiabetic research.[1]

-

Opioid Research: The parent amino acid, tyrosine, is a fundamental component of endogenous opioid peptides. Modified derivatives like 2',6'-dimethyl-L-tyrosine, which can be synthesized via multi-step pathways involving similar building blocks, are used to develop potent and selective opioid receptor ligands.[8]

Pillar 3: Emerging Applications

The utility of this compound extends beyond traditional domains:

-

Bioconjugation: The primary alcohol can be activated and used to link the molecule to proteins, antibodies, or other biomolecules, creating targeted therapeutic agents.

-

Materials Science: It is being investigated for its role in developing biocompatible materials, where its properties could enhance the performance and safety of medical implants and devices.

-

Antioxidant Research: The phenolic ring makes it a candidate for studies on antioxidant activity and its potential to neutralize harmful free radicals.

Part 4: Comparative Analysis

To fully appreciate the unique role of this compound, it is useful to compare it with structurally related compounds commonly used in synthesis.[1]

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference | Primary Application Focus |

| This compound | C₁₄H₂₁NO₄ | 267.33 | Carboxylic acid is reduced to a primary alcohol . | Synthesis of peptide alcohols, peptidomimetics, and complex drug intermediates. |

| Boc-L-Tyrosine | C₁₄H₁₉NO₅ | 281.31 | Retains the native carboxylic acid group. | Standard building block for incorporating tyrosine into peptides via solid-phase peptide synthesis (SPPS). |

| Boc-L-Tyrosine Methyl Ester | C₁₅H₂₁NO₅ | 295.33 | Carboxylic acid is esterified as a methyl ester . | Intermediate in solution-phase peptide synthesis; the ester facilitates coupling reactions. |

| Boc-O-benzyl-L-tyrosinol | C₂₁H₂₇NO₄ | 357.45 | Primary alcohol is present, and the phenolic -OH is protected with a benzyl group . | Used when the phenolic hydroxyl needs to be masked during subsequent reaction steps.[9] |

Conclusion

This compound is far more than a simple derivative of L-tyrosine. It is a strategically designed chiral building block that empowers chemists and drug developers to construct complex molecules with a high degree of control. Its combination of a stable amine protecting group, a versatile primary alcohol, and a modifiable phenolic ring provides a robust platform for innovation. From enhancing the properties of peptides to forming the backbone of novel therapeutics, this compound continues to be an invaluable asset in both academic and industrial research, driving progress in the chemical and biomedical sciences.

References

- 1. This compound | 83345-46-4 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy l-Tyrosinol (EVT-295072) | 5034-68-4 [evitachem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. JPH05221935A - Method for producing amino alcohols - Google Patents [patents.google.com]

- 8. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

A Technical Guide to the Spectroscopic Characterization of Boc-L-Tyrosinol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Boc-L-Tyrosinol in Synthetic Chemistry

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propan-1-ol, commonly known as this compound, is a chiral building block of significant interest in the realms of peptide synthesis and medicinal chemistry. As a derivative of the natural amino acid L-tyrosine, it provides a versatile scaffold for the introduction of a hydroxymethyl group in place of a carboxylic acid, a modification that can profoundly influence the biological activity and pharmacokinetic properties of peptides and other complex organic molecules.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the amine ensures chemoselectivity in subsequent synthetic transformations, making this compound a valuable intermediate in the construction of novel therapeutics.[1]

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Infrared (IR)—that are essential for the unambiguous identification and quality assessment of this compound. As Senior Application Scientists, our aim is to not only present the data but also to provide the underlying scientific rationale for the observed spectral features, thereby empowering researchers to confidently utilize this important synthetic intermediate.

Molecular Structure and Spectroscopic Analysis Workflow

The structural features of this compound, including the aromatic ring, the carbamate protecting group, and the primary alcohol, give rise to a unique spectroscopic fingerprint. A systematic approach to its characterization involves a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy.

References

Navigating the Solubility Landscape of Boc-L-Tyrosinol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-tert-butoxycarbonyl-L-tyrosinol (Boc-L-Tyrosinol) is a pivotal chiral building block in the synthesis of complex peptides and pharmacologically active molecules.[1][2] Its utility in drug development, particularly for compounds targeting neurological disorders, is well-documented.[1] A thorough understanding of its solubility profile across a range of laboratory solvents is fundamental to optimizing reaction conditions, developing robust purification strategies, and formulating drug candidates. This guide provides a comprehensive technical overview of the solubility of this compound, presenting a detailed, field-proven experimental protocol for its determination, an analysis of the underlying physicochemical principles, and a practical framework for solvent selection.

Physicochemical Properties of this compound

A foundational understanding of the molecular structure of this compound is essential to interpreting its solubility behavior.

Molecular Structure:

Caption: Molecular structure of this compound.

Key Physicochemical Characteristics:

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₁NO₄ | [1][2] |

| Molecular Weight | 267.33 g/mol | [1][2] |

| Appearance | White powder | [1][2] |

| Melting Point | 115-122 °C | [1][2] |

| Optical Rotation | [α]D²⁰ = -27 ± 2º (c=1 in EtOH) | [1] |

The structure reveals several key features that dictate its solubility:

-

Aromatic Ring and Hydrocarbon Backbone: These nonpolar regions contribute to solubility in less polar organic solvents.

-

Hydroxyl Groups (Phenolic and Primary Alcohol): These groups can act as both hydrogen bond donors and acceptors, promoting solubility in polar protic solvents.

-

Amide Linkage and Boc Carbonyl: These moieties can act as hydrogen bond acceptors, enhancing solubility in polar solvents.

-

tert-Butyl Group: This bulky, nonpolar group increases the lipophilicity of the molecule, favoring solubility in nonpolar organic solvents while potentially reducing aqueous solubility.

Theoretical Framework for Solubility: "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[3][4][5] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Caption: Key molecular interactions governing solubility.

-

Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents have high dielectric constants and can form strong hydrogen bonds.[6] They will effectively solvate the polar functional groups of this compound (hydroxyls, amide). However, the nonpolar regions of the molecule may limit its overall solubility in highly polar solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have large dipole moments and can act as hydrogen bond acceptors but not donors. They are particularly effective at dissolving compounds like this compound, as they can interact favorably with both the polar (via dipole-dipole interactions and hydrogen bond acceptance) and nonpolar parts of the molecule.[7]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces.[4] The large nonpolar surface area of this compound, particularly the Boc group and the aromatic ring, will promote some solubility in these solvents, though it is expected to be lower than in polar aprotic solvents due to the presence of the polar functional groups.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium solubility of a compound is the shake-flask method .[8][9][10][11][12] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the shake-flask solubility method.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (≥99% purity)[1]

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[13][14][15]

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a period of 24 to 72 hours to ensure that thermodynamic equilibrium is reached.[11] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Carefully remove the vials from the shaker and let them stand to allow the solid to settle.

-

Separate the saturated solution from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) and carefully pipette the clear supernatant.

-

Filtration: Draw the supernatant into a syringe and pass it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial.[9]

-

-

-

Analysis by HPLC-UV:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.[13][16]

-

Sample Analysis: Accurately dilute a known volume of the clear, saturated supernatant with the same solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve.

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

-

Solubility Profile of this compound

While extensive quantitative data for this compound is not widely published, the following table presents expected solubility values based on its structural features, the principles of solubility, and qualitative data from chemical suppliers.[7] These values serve as a practical guide for solvent selection.

Table 1: Expected Solubility of this compound in Common Laboratory Solvents at 25 °C

| Solvent Class | Solvent | Dielectric Constant (approx.) | Hydrogen Bonding | Expected Solubility Range (mg/mL) | Rationale & Use Case |

| Polar Protic | Water | 80.1 | Donor & Acceptor | < 1 (Sparingly Soluble) | The large nonpolar Boc group and aromatic ring limit solubility despite the presence of H-bond donors/acceptors.[7] Useful for extractions and purifications. |

| Methanol (MeOH) | 32.7 | Donor & Acceptor | 10 - 50 | Good balance of polarity and nonpolar character. Suitable for reactions and chromatography. | |

| Ethanol (EtOH) | 24.5 | Donor & Acceptor | 10 - 50 | Similar to methanol, widely used as a reaction solvent. The optical rotation is measured in ethanol, indicating at least moderate solubility.[1] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Acceptor | > 100 (Highly Soluble) | Excellent solvent for a wide range of polarities. Ideal for creating concentrated stock solutions for biological assays.[7] |

| N,N-Dimethylformamide (DMF) | 36.7 | Acceptor | > 100 (Highly Soluble) | A common solvent in peptide synthesis, known for its strong solvating power for protected amino acids.[7] | |

| Acetone | 20.7 | Acceptor | 5 - 20 | Moderate polarity, useful for crystallization and as a component in mixed solvent systems. | |

| Nonpolar | Dichloromethane (DCM) | 9.1 | None | 20 - 70 | A good solvent for many protected amino acids due to its ability to solvate the nonpolar regions effectively.[7] |

| Toluene | 2.4 | None | < 5 (Slightly Soluble) | Limited solubility expected due to the polar functional groups. | |

| Hexane | 1.9 | None | < 1 (Insoluble) | The polarity of the hydroxyl and amide groups will prevent significant dissolution in this aliphatic hydrocarbon. |

Practical Implications for Researchers

-

Reaction Chemistry: For homogeneous reaction conditions, select a solvent in which this compound is highly soluble, such as DMF or DMSO. If using less ideal solvents like methanol or ethanol, solubility may be concentration-dependent.

-

Purification: The differential solubility of this compound can be exploited for purification. For example, it can be precipitated from a solution in a good solvent (e.g., DCM) by the addition of a poor solvent (e.g., hexane).

-

Formulation Development: For drug delivery applications, understanding the aqueous solubility is critical. The low aqueous solubility of this compound may necessitate the use of co-solvents (e.g., a small percentage of DMSO) or other formulation strategies to achieve the desired concentration in physiological media.[7]

Conclusion

The solubility of this compound is a critical parameter that is dictated by a balance of its polar and nonpolar structural features. While it exhibits limited solubility in water and nonpolar hydrocarbons, it is readily soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in polar protic solvents such as methanol and ethanol. The thermodynamic equilibrium (shake-flask) method provides a robust and reliable means of quantifying its solubility. The data and protocols presented in this guide offer a comprehensive framework for scientists and researchers to make informed decisions regarding solvent selection, thereby facilitating the effective use of this compound in peptide synthesis, drug discovery, and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. Solution (chemistry) - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | 83345-46-4 | Benchchem [benchchem.com]

- 8. enamine.net [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. researchgate.net [researchgate.net]

- 12. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 13. pharmaguru.co [pharmaguru.co]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. sciforum.net [sciforum.net]

- 16. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

The Synthetic Heart of Discovery: A Technical Guide to Boc-L-Tyrosinol's Role in Elucidating Biochemical Mechanisms

For the discerning researcher in drug discovery and chemical biology, precision in molecular design is paramount. We do not merely seek active compounds; we endeavor to understand the intricate dance of molecular recognition, catalysis, and inhibition. In this context, seemingly simple building blocks can be the most powerful tools in our arsenal. N-tert-butoxycarbonyl-L-tyrosinol (Boc-L-Tyrosinol) is a prime example of such a foundational molecule.

This guide deviates from a conventional discussion of a direct "mechanism of action" for this compound itself. Through extensive application experience, it is clear that its principal role in biochemical assays is not that of a primary effector molecule. Instead, it serves as a crucial, stereochemically defined intermediate for the synthesis of bespoke chemical probes and potential therapeutic agents. Its inherent value lies in the Boc-protecting group, which ensures stability and allows for controlled, site-specific modifications, and the tyrosinol scaffold, which provides a key recognition motif for a variety of biological targets.[1][2][3]

Herein, we will explore the indirect but vital role of this compound in biochemical discovery. We will dissect how this versatile building block is leveraged to create potent and selective enzyme inhibitors, and through these derivatives, we can probe complex biological pathways. This guide will provide not just the "what," but the "why" behind experimental design, grounded in real-world applications.

The Strategic Importance of the this compound Scaffold

At its core, this compound is a protected amino alcohol derived from the amino acid L-tyrosine.[1] The tert-butoxycarbonyl (Boc) group shields the amine, preventing unwanted side reactions during synthetic elaboration of other parts of the molecule.[1][3] This protection is robust under many reaction conditions but can be cleanly removed with mild acid, a cornerstone of modern peptide synthesis and medicinal chemistry.[1]

The tyrosinol portion of the molecule, with its phenolic hydroxyl group, presents a key recognition element for enzymes that interact with tyrosine or tyrosine-containing peptides. This makes it an ideal starting point for designing inhibitors for several important classes of enzymes, including:

-

Protein Tyrosine Phosphatases (PTPs): These enzymes play critical roles in cellular signaling by dephosphorylating phosphotyrosine residues.

-

Tyrosinases: Copper-containing enzymes that catalyze the production of melanin and other pigments.[4][5]

-

Metallo-β-lactamases: Enzymes that confer bacterial resistance to β-lactam antibiotics.

The following sections will provide in-depth case studies on how this compound is employed to investigate the mechanisms of these enzymes.

Case Study: Probing the Active Site of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a major regulator of insulin and leptin signaling pathways, making it a key target for the development of therapeutics for diabetes and obesity. Derivatives of this compound have been synthesized to act as potent and selective inhibitors of PTP1B.[1]

From Building Block to Inhibitor: A Synthetic Strategy

The synthesis of PTP1B inhibitors often begins with this compound as the chiral scaffold. The phenolic hydroxyl group can be modified to introduce moieties that mimic the phosphate group of phosphotyrosine, while the amino alcohol can be further elaborated to enhance binding affinity and selectivity.

Experimental Workflow: Synthesis of a PTP1B Inhibitor from this compound

Caption: Synthetic route from this compound to a PTP1B inhibitor.

Mechanism of Action: Competitive Inhibition

The resulting inhibitors, derived from this compound, typically act as competitive inhibitors of PTP1B. They achieve this by binding to the active site of the enzyme, directly competing with the natural substrate, phosphotyrosine-containing proteins.

Signaling Pathway: Inhibition of PTP1B by a this compound Derivative

Caption: Inhibition of PTP1B by a this compound-derived inhibitor enhances insulin signaling.

Biochemical Assay Protocol: PTP1B Inhibition Assay

To determine the potency of the synthesized inhibitors, a standard in vitro PTP1B inhibition assay is performed.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the purified recombinant human PTP1B enzyme in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA).

-

Prepare a stock solution of the substrate, p-nitrophenyl phosphate (pNPP), in the assay buffer.

-

Prepare serial dilutions of the this compound-derived inhibitor in DMSO.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, the inhibitor solution (or DMSO for control), and the PTP1B enzyme.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the pNPP substrate.

-

Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

| Compound | Target | IC₅₀ (nM) | Inhibition Type |

| This compound Derivative A | PTP1B | 50 | Competitive |

| This compound Derivative B | PTP1B | 25 | Competitive |

Case Study: Targeting Tyrosinase for Hyperpigmentation and Melanoma Research

Tyrosinase is a key enzyme in the melanin biosynthesis pathway, making it a target for developing treatments for hyperpigmentation disorders and as a potential target in melanoma. L-tyrosine is the natural substrate for tyrosinase, making this compound an excellent starting point for designing competitive inhibitors.

Rationale for Inhibitor Design

The phenolic group of tyrosinol can mimic the natural substrate, L-tyrosine, allowing it to bind to the copper-containing active site of tyrosinase. Modifications to the rest of the this compound scaffold can be made to enhance binding affinity and prevent the catalytic conversion that L-tyrosine undergoes.

Logical Relationship: From Substrate to Inhibitor

Caption: The structural similarity of the tyrosinol scaffold to L-tyrosine enables the design of competitive inhibitors.

Mechanism of Action: Competitive Inhibition of Tyrosinase

Derivatives synthesized from this compound can act as competitive inhibitors of tyrosinase. They bind to the active site, preventing the binding of L-tyrosine and subsequent oxidation to L-DOPA, the first step in melanin synthesis.[4][5]

Biochemical Assay Protocol: Mushroom Tyrosinase Inhibition Assay

A common and well-established assay for screening tyrosinase inhibitors uses mushroom tyrosinase due to its commercial availability and high activity.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer (e.g., 50 mM, pH 6.8).

-

Prepare a stock solution of the substrate, L-DOPA, in the same phosphate buffer.

-

Prepare serial dilutions of the this compound-derived inhibitor in DMSO.

-

-

Assay Procedure:

-

In a 96-well microplate, add the phosphate buffer, the inhibitor solution (or DMSO for control), and the mushroom tyrosinase solution.

-

Pre-incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding the L-DOPA substrate.

-

Measure the formation of dopachrome by monitoring the increase in absorbance at 475 nm for 20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rates.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

To determine the mode of inhibition (competitive, non-competitive, etc.), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.[6]

-

| Compound | Target | IC₅₀ (µM) | Inhibition Type |

| Kojic Acid (Reference) | Mushroom Tyrosinase | 15.2 | Competitive |

| This compound Derivative C | Mushroom Tyrosinase | 8.5 | Competitive |

Conclusion: A Foundational Tool for Mechanistic Insight

While this compound may not be the protagonist in the story of a biochemical assay, it is undeniably the master architect behind the scenes. Its strategic use as a chiral building block empowers researchers to construct highly specific molecular probes.[2][3] These probes, in turn, are the key to unlocking the mechanisms of complex enzyme systems, validating drug targets, and ultimately, driving the development of novel therapeutics. The true "mechanism of action" of this compound, therefore, is to enable the precise and logical design of experiments that yield unambiguous and actionable biochemical data.

References

A Technical Guide to the Biological Activities of Boc-L-Tyrosinol Derivatives

For researchers, medicinal chemists, and drug development professionals, the exploration of novel chemical scaffolds with therapeutic potential is a perpetual frontier. Among these, amino acid derivatives represent a particularly fertile ground for discovery, offering chiral integrity, biocompatibility, and a rich tapestry of functional groups for synthetic elaboration. This guide focuses on a specific subclass: Boc-L-Tyrosinol derivatives. We will delve into their synthesis, explore their significant biological activities, elucidate underlying mechanisms of action, and provide robust, field-proven protocols for their evaluation.

Introduction: The Strategic Importance of this compound

This compound is a protected amino alcohol derived from the naturally occurring amino acid L-tyrosine. The tert-butoxycarbonyl (Boc) protecting group on the amine provides stability and allows for controlled, stepwise peptide synthesis or other chemical modifications.[1][2] The reduction of the carboxylic acid to a primary alcohol fundamentally alters the molecule's chemical properties, creating a versatile building block for a diverse range of derivatives.[3] This unique structure, featuring a stable protected amine, a reactive primary alcohol, and a phenolic hydroxyl group, makes this compound an attractive starting point for developing novel bioactive compounds, including enzyme inhibitors and therapeutic agents.[1][2]

The core structure of this compound serves as a scaffold for derivatization, primarily at the phenolic hydroxyl and the primary alcohol, to modulate properties such as lipophilicity, target engagement, and metabolic stability. These modifications are pivotal in tailoring the molecule for specific biological applications.

Key Biological Activities and Mechanistic Insights

Derivatives of this compound have demonstrated a spectrum of biological activities, with the most promising results observed in anticancer, antimicrobial, and antioxidant domains.

Anticancer Activity

The structural similarity of the tyrosinol moiety to tyrosine, a critical component in cellular signaling pathways, positions its derivatives as promising candidates for anticancer drug development.

Mechanism of Action: The anticancer effects of tyrosol and its derivatives, the core of which is present in this compound, are often multi-faceted. Studies on related compounds suggest that these effects are mediated through the induction of apoptosis (programmed cell death) and the modulation of key signaling proteins. For instance, tyrosol has been shown to induce apoptosis in breast cancer cells (MCF-7) by increasing the expression of pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2.[4][5] This shifts the cellular balance towards cell death. Furthermore, these compounds can induce oxidative stress within cancer cells by increasing reactive oxygen species (ROS), further pushing them towards apoptosis.[4][5]

Some derivatives may also function as enzyme inhibitors. The tyrosine scaffold is central to the action of tyrosine kinase inhibitors (TKIs), a major class of anticancer drugs. By modifying the this compound core, it is possible to design derivatives that compete with ATP for the binding site of tyrosine kinases, thereby inhibiting downstream signaling pathways that control cell proliferation and survival.[6]

Logical Workflow for Anticancer Drug Discovery with this compound Derivatives

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 83345-46-4 | Benchchem [benchchem.com]

- 4. Anti-Cancer Effects of Tyrosol on Breast Cancer Cell Line- Exploring the Action Mechanisms - Journal of Human Genetics and Genomics [humangeneticsgenomics.ir]

- 5. humangeneticsgenomics.ir [humangeneticsgenomics.ir]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Antioxidant Properties of N-tert-butoxycarbonyl-L-tyrosinol

Introduction: The Imperative for Novel Antioxidants in an Oxidative World

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a key etiological factor in a multitude of pathological conditions. These include neurodegenerative diseases, cardiovascular disorders, cancer, and the aging process itself. The imperative to identify and characterize novel antioxidant compounds for therapeutic and preventative applications is therefore a cornerstone of modern drug discovery and development.

This technical guide provides a comprehensive overview of the antioxidant properties of N-tert-butoxycarbonyl-L-tyrosinol, a lipophilic derivative of the naturally occurring amino alcohol, L-tyrosinol. By leveraging established principles of structure-activity relationships and outlining robust methodologies for its evaluation, this document serves as a critical resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising molecule.

Chemical and Structural Profile of N-tert-butoxycarbonyl-L-tyrosinol

N-tert-butoxycarbonyl-L-tyrosinol is a derivative of L-tyrosine where the carboxylic acid functional group has been reduced to a primary alcohol, and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This modification has profound implications for its physicochemical properties, most notably its increased lipophilicity compared to its parent amino acid, L-tyrosine.

| Property | Value | Source |

| Molecular Formula | C14H21NO4 | [1] |

| Molecular Weight | 267.32 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Key Structural Features | Phenolic hydroxyl group, primary alcohol, N-Boc protecting group | [2] |

The antioxidant potential of N-tert-butoxycarbonyl-L-tyrosinol is primarily attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals. The electronic and steric effects of the N-Boc group and the aliphatic side chain play a crucial role in modulating this activity, as will be discussed in the subsequent sections.

Synthesis of N-tert-butoxycarbonyl-L-tyrosinol: A Step-by-Step Protocol

The synthesis of N-tert-butoxycarbonyl-L-tyrosinol is a multi-step process commencing from the readily available amino acid, L-tyrosine. The following protocol outlines a common synthetic route.

Step 1: N-protection of L-tyrosine

-

Dissolve L-tyrosine in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide, to deprotonate the amino group.

-

Slowly add di-tert-butyl dicarbonate (Boc)2O to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture to precipitate the N-Boc-L-tyrosine product.

-

Filter, wash, and dry the product to obtain N-Boc-L-tyrosine.[3][4]

Step 2: Reduction of the Carboxylic Acid

-

Suspend the N-Boc-L-tyrosine in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C.

-

Slowly add a reducing agent, such as borane-tetrahydrofuran complex or lithium aluminum hydride. Caution: These reagents are highly reactive and must be handled with extreme care.

-

After the addition is complete, allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water or an acidic solution.

-

Perform an aqueous workup to extract the product into an organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography to yield N-tert-butoxycarbonyl-L-tyrosinol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BOC-L-Tyrosine | 3978-80-1 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Paradox of Stability and Lability in Peptide Synthesis

An In-depth Technical Guide on the Role of the Boc Protecting Group in Amino Acid Stability

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the chemist's primary challenge is to orchestrate the sequential assembly of amino acids into a defined primary structure. This requires a delicate balance: reactive functional groups must be rendered inert to prevent unwanted side reactions, yet this "protection" must be reversible to allow for chain elongation.[1] The strategic use of protecting groups is the cornerstone of this endeavor, and among the most foundational and enduring is the tert-butyloxycarbonyl (Boc) group.[2]

Introduced in the late 1950s, the Boc group revolutionized peptide synthesis by providing a robust, acid-labile shield for the α-amino group of amino acids.[3][4] Its role is a study in controlled duality: it confers exceptional stability upon the amino acid under a wide array of chemical conditions, yet it can be selectively and cleanly removed when desired.[2][] This guide provides a comprehensive technical exploration of the Boc group's function, delving into the chemical principles that govern its stability, the mechanisms of its application and removal, its strategic role in solid-phase peptide synthesis (SPPS), and the field-proven methods for mitigating potential side reactions.

Part 1: The Chemical Foundation of the Boc Group

The efficacy of the Boc group stems directly from its unique chemical structure and the resulting electronic and steric properties. It is a carbamate derived from the unstable carbamic acid, but the bulky tert-butyl ester group confers remarkable stability.

Core Stability Profile

The Boc group's primary role is to decrease the nucleophilicity of the amino group it protects. This protection is steadfast under a variety of conditions, which is critical for the multiple steps involved in peptide synthesis.

-

Base and Nucleophile Stability : N-Boc protected amino acids are exceptionally stable in the presence of strong bases (e.g., sodium hydroxide) and a wide range of nucleophiles.[3][][6] This allows for chemistry to be performed on other parts of the molecule, such as the deprotection of base-labile groups in orthogonal strategies, without compromising the N-terminal protection.[6]

-

Stability to Catalytic Hydrogenation : Unlike the benzyloxycarbonyl (Cbz) group, which is readily cleaved by hydrogenolysis (H₂/Pd), the Boc group is completely stable under these conditions.[1][7] This orthogonality is a significant advantage, enabling the selective deprotection of Cbz-protected side chains while the N-α-Boc group remains intact.[]

-

Storage and Handling : Many Boc-protected amino acids are stable, crystalline solids that can be stored for extended periods without significant decomposition, a practical advantage for laboratory use.[7][8]

The Principle of Acid Lability

The defining and most crucial feature of the Boc group is its susceptibility to cleavage under acidic conditions.[1] This "instability" is not a flaw but a precisely controlled feature. The mechanism is predicated on the formation of a highly stable tertiary carbocation.

Treatment with a moderately strong acid, typically trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the carbamate.[7][9] This initiates a fragmentation cascade, yielding the free amine (as an ammonium salt), carbon dioxide, and a stable tert-butyl cation.[7][10] The stability of this cation is the thermodynamic driving force for the reaction, allowing the deprotection to occur under relatively mild acidic conditions that leave more robust protecting groups, such as benzyl-based side-chain protectors, untouched.[9][11]

Orthogonality: The Key to Complex Synthesis

The concept of "orthogonality" is central to modern chemical synthesis. It refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, without affecting the others.[12][13] The Boc group's specific acid lability makes it a key player in two major orthogonal schemes:

-

Boc vs. Fmoc : The Boc group is acid-labile, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile.[] This allows for the use of Boc-protected side chains in an Fmoc-based synthesis, or vice versa, providing immense flexibility.[6]

-

Boc vs. Cbz : The Boc group is acid-labile, while the Carboxybenzyl (Cbz) group is removed by hydrogenolysis.[1] This pairing is also fully orthogonal.

This selective removal is the foundation of multi-step syntheses, allowing chemists to unmask specific functional groups at precise moments.[12][15]

Part 2: The Boc Protection of Amino Acids

The journey of a Boc-protected amino acid begins with its synthesis. The process is a robust and well-established nucleophilic acyl substitution reaction.

Mechanism of Protection

The most common method for installing the Boc group is the reaction of a free amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).[3][7] The reaction is typically performed in the presence of a base, such as sodium hydroxide or triethylamine, which deprotonates the amino group, enhancing its nucleophilicity.[][16] The nucleophilic amine then attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[10][17] The resulting intermediate collapses, releasing the Boc-protected amino acid, carbon dioxide, and tert-butanol.[17]

// Reactants AminoAcid [label="H₂N-CHR-COOH"]; Boc2O [label="(Boc)₂O"]; Base [label="Base (e.g., NaOH)"];

// Intermediates & Products Intermediate [label="Tetrahedral Intermediate"]; BocAminoAcid [label="Boc-NH-CHR-COOH", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="t-BuOH + CO₂ + H₂O"];

// Workflow {rank=same; AminoAcid; Boc2O; Base;} AminoAcid -> Intermediate [label="Nucleophilic Attack"]; Boc2O -> Intermediate; Base -> AminoAcid [style=dashed, label="Deprotonates NH₂"]; Intermediate -> BocAminoAcid [label="Collapse of intermediate"]; Intermediate -> Byproducts [style=dashed, label="Leaving group decomposition"]; } ends_dot Caption: Mechanism of Boc-protection of an amino acid.

Experimental Protocol: General Procedure for N-α-Boc Protection

This protocol describes a standard method for the N-protection of an amino acid using Boc anhydride.

Materials:

-

Amino Acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq)[7]

-

Sodium Hydroxide (NaOH, 1.5 eq) or Sodium Bicarbonate (NaHCO₃)[7][18]

-

Solvent system: e.g., 1,4-Dioxane/Water or tert-Butanol/Water[18]

-

1M Hydrochloric Acid (HCl) or Potassium Hydrogen Sulfate (KHSO₄) solution[7][18]

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution : Dissolve the amino acid in an aqueous solution of the base (e.g., 1M NaOH) with stirring. A co-solvent like dioxane or t-butanol may be added to aid solubility.[7][18]

-

Cooling : Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.

-

Addition of (Boc)₂O : Add the di-tert-butyl dicarbonate to the cooled solution, either neat (if liquid) or dissolved in the organic co-solvent. The addition should be done portion-wise to maintain temperature control.[7]

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.[7]

-

Workup - Quenching and Solvent Removal : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.[7] Dilute the remaining aqueous solution with water.

-

Workup - Washing : Wash the aqueous layer with a nonpolar solvent like pentane or hexane to remove any unreacted (Boc)₂O and t-butanol byproduct.[18]

-

Workup - Acidification and Extraction : Cool the aqueous layer again in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl or KHSO₄ solution.[7][18] The Boc-protected amino acid, being less water-soluble, will often precipitate or form an oil. Extract the product into ethyl acetate (3x).

-

Drying and Concentration : Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification : The product can be purified by recrystallization if it is a solid.

Part 3: The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)

The classic application of Boc-protected amino acids is in the Boc/Bzl strategy for SPPS.[8][19] This method is built on a principle of graduated acid lability.

-

Temporary Nα-Protection : The Boc group is used for the temporary protection of the alpha-amino group. It is removed at the beginning of each coupling cycle using a moderate acid like 50% TFA in dichloromethane (DCM).[20][21]

-

Permanent Side-Chain Protection : Reactive amino acid side chains are protected with groups that are stable to TFA but are cleaved by a much stronger acid. These are typically benzyl-based (Bzl) ethers, esters, and carbamates.[8][22]

-

Final Cleavage : At the end of the synthesis, both the side-chain protecting groups and the linkage to the solid support resin are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[8][19][20]

The Boc-SPPS Cycle: A Step-by-Step Workflow

// Nodes Start [label="Resin-Bound Peptide\n(N-α-Boc protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Step 1: Deprotection\n(50% TFA in DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(DCM, IPA)", fillcolor="#FBBC05", fontcolor="#202124"]; Neutralization [label="Step 2: Neutralization\n(e.g., DIEA in DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="Wash\n(DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Step 3: Coupling\n(Add activated Boc-AA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash3 [label="Wash\n(DCM)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Neutralization; Neutralization -> Wash2; Wash2 -> Coupling; Coupling -> Wash3; Wash3 -> Start [label="Cycle Repeats for\nNext Amino Acid"]; } ends_dot Caption: The cyclical workflow of Boc-based SPPS.

Field-Proven Advantages of the Boc Strategy

While Fmoc chemistry is more common today due to its milder conditions, the Boc strategy remains highly valuable and is often the method of choice in specific situations.[23] Its primary advantage lies in the synthesis of long or "difficult" sequences, particularly those rich in hydrophobic amino acids.[24][25] The repeated TFA deprotection step leaves the N-terminus of the growing peptide chain protonated as an ammonium salt. This positive charge helps to disrupt inter-chain hydrogen bonding and aggregation, improving solvation and coupling efficiency for subsequent steps.[23][25]

Part 4: Managing Instability and Side Reactions

The primary source of instability and side reactions in Boc chemistry arises from the deprotection step itself. The generation of the reactive tert-butyl cation is an inherent part of the mechanism, and if not controlled, it can lead to undesired modifications of the target peptide.[26][27]

t-Butylation of Nucleophilic Residues

The electrophilic tert-butyl cation can alkylate any available nucleophile in the reaction mixture.[16][26] Several amino acid side chains are particularly susceptible:

-

Tryptophan (Trp) : The indole ring is highly nucleophilic and prone to alkylation.[26]

-

Methionine (Met) : The thioether side chain can be alkylated to form a sulfonium salt.[26]

-

Cysteine (Cys) : A free thiol group is a prime target for alkylation.[26]

-

Tyrosine (Tyr) : The activated phenolic ring can also be alkylated.[26]

The Critical Role of Scavengers

To prevent these side reactions, the deprotection cocktail must include "scavengers." These are nucleophilic molecules added in excess to trap the tert-butyl cation before it can react with the peptide.[6][16] The choice of scavenger is dictated by the amino acids present in the sequence.

| Scavenger | Target Residue(s) | Typical Concentration | Mechanism of Action |

| Water | Trp | 2-5% | Protonates the indole nitrogen, reducing its nucleophilicity, and traps t-Bu⁺. |

| Thioanisole | Trp, Met, Tyr | 2-5% | A soft nucleophile that readily reacts with the soft t-Bu⁺ electrophile. |

| Triisopropylsilane (TIS) | Trp | 1-2% | Reduces the indole ring and traps the cation. Effective scavenger. |

| 1,2-Ethanedithiol (EDT) | Trp, Met | 1-2% | A dithiol that effectively scavenges carbocations. |

| Anisole | General | 2-5% | Traps t-Bu⁺ via Friedel-Crafts alkylation. |

Table 1: Common scavengers used in Boc deprotection to prevent side reactions.[26]

It is common practice to use a "scavenger cocktail" containing multiple reagents to provide broad-spectrum protection during both the cyclical deprotection steps and the final HF cleavage.[26]

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in chemical biology and drug development, embodying a perfect balance of stability and controlled lability. Its robust nature ensures the integrity of the protected amino group throughout various synthetic manipulations, while its clean, acid-catalyzed removal allows for precise, stepwise construction of complex peptide chains.[] The classic Boc/Bzl SPPS strategy, though requiring harsher reagents than its Fmoc counterpart, remains indispensable for tackling challenging sequences prone to aggregation.[23][24] A thorough understanding of the underlying mechanisms—both of protection and deprotection—and the strategic use of scavengers to mitigate the inherent reactivity of the deprotection byproducts are paramount to leveraging the full power of this versatile protecting group. The Boc group's enduring legacy is a testament to its reliability, versatility, and critical role in advancing the science of peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. benchchem.com [benchchem.com]